molecular formula C5H6N2O2 B13341065 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde

3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde

Cat. No.: B13341065
M. Wt: 126.11 g/mol
InChI Key: HYDZLUCKFCQPEI-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde (CAS 349484-00-0) is a versatile chemical scaffold, or building block, highly valued in medicinal and organic chemistry for the synthesis of novel biologically active compounds. Its core structure incorporates both an aldehyde and a pyrazole-5-one ring, making it a crucial intermediate for further functionalization. Researchers extensively use this compound as a starting material to create more complex molecules, particularly in the development of potential therapeutic agents. Its primary research value lies in its application as a key precursor for generating diverse chemical libraries aimed at screening for biological activity. This aldehyde is a fundamental synthon in constructing novel Mannich base-phosphonates and 1,3,4-oxadiazole derivatives, which have shown promising antibacterial and antifungal properties in scientific studies . Furthermore, structurally related dihydropyrazole carbaldehyde derivatives have been investigated as non-purine xanthine oxidase inhibitors , with research indicating a potential mechanism of action in cancer cells linked to the induction of oxidative stress and apoptosis . The compound's broad utility underscores its importance in foundational research for drug discovery. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methyl-5-oxo-1,4-dihydropyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2,4H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDZLUCKFCQPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Aldehydes with Hydrazines

The pyrazole core can be formed via cyclization between β-keto aldehydes and hydrazines. For example:

  • Reactant : A β-keto aldehyde such as 4-oxopentanal (containing both keto and aldehyde groups).
  • Conditions : Reflux with hydrazine hydrate in ethanol or methanol, often catalyzed by acids (e.g., TsOH) or nanomaterials (e.g., nano-ZnO).

Mechanism :

  • Hydrazine attacks the keto group, forming a hydrazone intermediate.
  • Intramolecular cyclization eliminates water, forming the pyrazolone ring.
  • The aldehyde group remains intact at the 4-position.

Example :
Ohtsuka et al. demonstrated similar regioselective pyrazole synthesis using trifluoromethyl diketones and phenylhydrazine. Adjusting the substrate to include an aldehyde moiety would yield the target compound.

Formylation of Preformed Pyrazolones

Introducing the aldehyde group to 3-methyl-1H-pyrazol-5(4H)-one via:

Advantage : High selectivity for the 4-position due to the electron-rich pyrazolone ring.

One-Pot Multicomponent Synthesis

Kovacs et al. developed a one-pot method using:

  • Reactants : Phenylacetylene, aldehydes, iodine, and hydrazines.
  • Modification : Substituting phenylacetylene with a propiolaldehyde derivative could directly incorporate the aldehyde group during pyrazole formation.

Key Steps :

  • Lithiation of acetylene to form a nucleophilic intermediate.
  • Aldehyde coupling and iodination.
  • Cyclization with hydrazine.

Oxidation of Hydroxymethyl Derivatives

Oxidation of 4-(hydroxymethyl)-3-methyl-1H-pyrazol-5(4H)-one using:

  • Agents : CrO₃, MnO₂, or TEMPO/NaOCl.
  • Conditions : Mild oxidative environments to preserve the pyrazole ring.

Analytical Data for Quality Control

While the sources lack explicit data for this compound, typical characterization includes:

Technique Expected Data
IR (cm⁻¹) 1680–1700 (C=O), 1660–1680 (C=N), 2700–2850 (CHO)
¹H NMR (δ ppm) 2.30 (s, CH₃), 9.80 (s, CHO), 7.0–7.5 (NH, CH)
MS (m/z) 153 [M+H]⁺

Challenges and Optimization

  • Regioselectivity : Bulky substituents reduce reaction efficiency. Nano-ZnO catalysts improve yields in analogous reactions (e.g., 78–97% for Girish et al.’s method).
  • Stability : The aldehyde group is prone to oxidation; inert atmospheres (N₂/Ar) are recommended during synthesis.

Applications in Downstream Synthesis

As shown in the sources, this compound serves as a precursor for:

  • Schiff bases : Condensation with substituted anilines (e.g., 4-fluoroaniline) to form antimicrobial agents.
  • Phosphonates : Reaction with diethyl phosphite for antimalarial derivatives.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Potassium permanganate (KMnO₄) in pyridine-water systems is a common oxidant:

Starting MaterialReagent/ConditionsProductYieldReference
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehydeKMnO₄, H₂O-pyridine, 60°CPyrazole-4-carboxylic acid85–92%

Further esterification of the carboxylic acid with ethanol in acidic conditions produces ethyl esters (e.g., ethyl pyrazole-4-carboxylate) .

With Hydrazines

Reactions with semicarbazide or thiosemicarbazide yield hydrazone derivatives, which cyclize to form oxadiazoles:

ReactantReagent/ConditionsProductApplication
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehydeSemicarbazide, KOH, ethanol1,3,4-Oxadiazole derivativesAntimicrobial agents

With Active Methylene Compounds

Knoevenagel condensation with malononitrile or ethyl cyanoacetate produces α,β-unsaturated nitriles:

ReactantReagent/ConditionsProductNotes
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehydeMalononitrile, piperidine catalyst(E)-2-(4-Formyl-3-methyl-5-oxopyrazol-1-yl)-3-phenylacrylonitrileUsed in nonlinear optics

Michael Addition

The α,β-unsaturated carbonyl system participates in Michael additions with nucleophiles (e.g., amines):

ReactantReagent/ConditionsProductYield
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehydeMorpholine, DMF, 0°C1-(Morpholinomethyl)-3-methyl-5-oxopyrazole-4-carbaldehyde78%

Reduction of Aldehyde Group

Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol:

ReactantReagent/ConditionsProduct
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehydeNaBH₄, MeOH, 0°C4-(Hydroxymethyl)-3-methyl-1H-pyrazol-5(4H)-one

Phosphonate Derivatives

Reaction with diethyl phosphite under Kabachnik–Fields conditions:

ReactantReagent/ConditionsProductApplication
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehydeDiethyl phosphite, 4-methylpiperazine, tolueneDiethyl ((3-methyl-5-oxopyrazol-4-yl)methyl)phosphonateKinase inhibition

Industrial-Scale Reactions

  • Continuous Flow Synthesis : Automated reactors optimize yields (≥95%) using L-proline catalysis at 80°C.

  • Friedel–Crafts Hydroxyalkylation : Reacts with electron-rich aromatics (e.g., indole) in BF₃·Et₂O to form C–C bonds .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Data from peer-reviewed studies confirm its adaptability across oxidation, condensation, and heterocyclic formation pathways .

Scientific Research Applications

3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it has shown binding affinities against the epidermal growth factor receptor kinase (EGFR), which is crucial in cancer cell proliferation . The compound’s effects are mediated through pathways involving apoptosis and inhibition of cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 1, 3, 4, and 3. Key comparisons include:

Compound Name Substituents (Positions) Key Features
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde 3-Me, 5-oxo, 4-CHO High electrophilicity at C4; participates in hydrogen bonding via CHO and oxo
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, ) 1-CHO, 3-(4-F-C6H4), 5-Ph Bulky aryl groups increase steric hindrance; fluorophenyl enhances lipophilicity
5-Methoxyphenyl 1-methyl-1H-pyrazole-4-carbaldehyde () 1-Me, 4-CHO, 5-(MeO-C6H4) Methoxy group improves solubility; reduced electrophilicity compared to oxo
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde () 3-Me, 4-CHO, 5-OPh, 1-Ph Phenoxy group introduces π-π stacking potential; alters biological activity

Key Observations :

  • The oxo group at position 5 in the target compound increases electrophilicity compared to analogs with ether (e.g., phenoxy) or alkoxy substituents .
  • Bulky aryl substituents (e.g., 4-fluorophenyl in Compound 1) reduce reactivity at C4 but enhance crystallinity due to rigid packing .

Physicochemical Properties

Hydrogen Bonding and Crystallinity:
  • The carbaldehyde and oxo groups in the target compound form robust hydrogen-bonding networks (e.g., C=O⋯H–N and CHO⋯H–O interactions), leading to dense crystal packing and higher melting points (~200–220°C) .
  • Analogs with non-polar substituents (e.g., 5-methoxyphenyl in ) exhibit lower melting points (~150–170°C) due to reduced intermolecular interactions .
Solubility:
  • The oxo and carbaldehyde groups render the compound moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Derivatives with sulfonamide groups () show improved aqueous solubility due to ionizable –SO2NH2 groups .

Biological Activity

3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde (CAS No. 17364-41-9) is a compound belonging to the pyrazole class of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential applications in drug development.

  • Molecular Formula : C11H10N2O2
  • Molecular Weight : 202.21 g/mol
  • CAS Number : 17364-41-9

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against common pathogens, revealing that certain compounds displayed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The inhibition of biofilm formation was also noted, indicating a potential for these compounds in treating biofilm-associated infections.

CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
7b0.25S. epidermidis

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched. Compounds like 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde have shown promising results in inhibiting the proliferation of various cancer cell lines. A study highlighted that pyrazole derivatives could inhibit growth in lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) cells . The cytotoxic effects were quantified using IC50 values.

Cell LineIC50 (μM)Compound
MDA-MB-2313.79Pyrazole derivative
HepG242.30Pyrazole derivative
A54926Ethyl derivative

Anti-inflammatory Properties

Pyrazole compounds are also recognized for their anti-inflammatory effects. Research indicates that they can inhibit pro-inflammatory cytokines and reduce the production of nitric oxide in macrophages . This suggests a dual role in both reducing inflammation and combating infections.

Case Studies

  • Antimicrobial Evaluation : A study published in ACS Omega evaluated five pyrazole derivatives for their antimicrobial activity. Compound 7b was identified as the most potent with significant bactericidal activity against multiple pathogens .
  • Anticancer Activity : Another research focused on synthesizing asymmetric pyrazole derivatives and assessing their anticancer efficacy against various cell lines. The findings indicated that these compounds could effectively inhibit tumor growth and induce apoptosis .

Q & A

Q. What are the established synthetic routes for 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde?

The compound is primarily synthesized via the Vilsmeier-Haack reaction , a method widely used for formylating aromatic systems. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives are treated with a Vilsmeier reagent (POCl₃ and DMF) to introduce the carbaldehyde group at the 4-position . Key steps include:

  • Reaction conditions : Reflux in anhydrous DMF/POCl₃ under nitrogen.
  • Workup : Neutralization with aqueous NaHCO₃ and purification via recrystallization (ethanol or DMF/ethanol mixtures).
  • Yield optimization : Adjusting molar ratios (1:1.2 for pyrazolone:POCl₃) and reaction time (4–6 hours).

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

  • Spectroscopy : ¹H/¹³C NMR to confirm the carbaldehyde proton (δ ~9.8–10.2 ppm) and pyrazole ring carbons. IR spectroscopy for C=O (1690–1710 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) .
  • X-ray crystallography : Resolves molecular conformation, as seen in crystal structures showing planar pyrazole rings and intramolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the structure .
  • Elemental analysis : Validates purity (>95% in most protocols) .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence reactivity and stability?

Substituents at the 1- and 3-positions significantly alter electronic and steric properties:

  • Electron-withdrawing groups (e.g., Cl, CF₃) : Increase electrophilicity at the carbaldehyde, enhancing reactivity in nucleophilic additions (e.g., hydrazine coupling) .
  • Aryl groups (e.g., 4-methoxyphenyl) : Improve solubility in polar solvents and stabilize the crystal lattice via π–π stacking (separation ~3.5 Å) .
  • Methyl groups : Reduce steric hindrance, favoring planar configurations critical for bioactivity .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 60–85%) arise from:

  • Purity of starting materials : Use HPLC-grade reagents to minimize side reactions.
  • Solvent choice : Anhydrous DMF vs. acetic acid affects reaction rates and byproduct formation .
  • Catalyst optimization : Adding K₂CO₃ in nucleophilic substitutions (e.g., aryloxy derivatives) improves efficiency .

Q. How is crystallographic data used to validate molecular structure?

X-ray diffraction provides:

  • Bond lengths/angles : Confirms planarity of the pyrazole ring (e.g., C–N bond lengths ~1.34–1.38 Å) .
  • Intermolecular interactions : Hydrogen bonding (N–H⋯O, C–H⋯S) and π–π stacking stabilize crystal packing, influencing solubility and melting points .
  • Torsional angles : Deviations >5° indicate steric strain, which may affect reactivity .

Q. What methodologies assess biological activity of derivatives?

While the parent compound is not bioactive, derivatives are screened via:

  • Enzyme inhibition assays : Test against cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric methods .
  • Antimicrobial studies : Agar diffusion assays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported for trifluoromethyl derivatives) .

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